REACTION_CXSMILES
|
[CH:1]1([C:5]2[NH:10][C:9](=[O:11])[C:8]([CH2:12][NH:13]C(=O)OC(C)(C)C)=[C:7]([CH3:21])[CH:6]=2)[CH2:4][CH2:3][CH2:2]1.[ClH:22]>>[NH2:13][CH2:12][C:8]1[C:9](=[O:11])[NH:10][C:5]([CH:1]2[CH2:2][CH2:3][CH2:4]2)=[CH:6][C:7]=1[CH3:21].[ClH:22]
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Name
|
1,1-dimethylethyl [(6-cyclobutyl-4-methyl-2-oxo-1,2-dihydro-3pyridinyl)methyl]carbamate
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Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C1=CC(=C(C(N1)=O)CNC(OC(C)(C)C)=O)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
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CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C(NC(=CC1C)C1CCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |